molecular formula C32H16N8O12S4Zn B3147172 ZN(II) Phthalocyanine tetrasulfonic acid CAS No. 61586-86-5

ZN(II) Phthalocyanine tetrasulfonic acid

Cat. No.: B3147172
CAS No.: 61586-86-5
M. Wt: 898.2 g/mol
InChI Key: CNTYIVNBEJZRNM-UHFFFAOYSA-N
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Description

Zinc (II) phthalocyanine tetrasulfonic acid is a tetra-sulfonated derivative of zinc phthalocyanine, which belongs to the tetrapyrrole family. This compound is known for its vibrant blue-green color and is soluble in water. It exhibits excellent thermal and chemical stability, making it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

ZN(II) Phthalocyanine tetrasulfonic acid is a tetra-sulfonated derivative of zinc phthalocyanine . It serves as a photosensitizer for photodynamic therapy . The primary targets of this compound are the cells affected by the conditions being treated with photodynamic therapy .

Mode of Action

This compound interacts with its targets through a process called photosensitization . As a photosensitizer, it absorbs light at specific wavelengths and transfers this energy to other molecules in the vicinity . This energy transfer can cause chemical changes in the targeted cells, leading to their destruction .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the response to light energy . When the compound absorbs light, it enters an excited state . The energy from this excited state can then be transferred to other molecules, such as oxygen, producing reactive oxygen species . These reactive species can damage cellular components, leading to cell death .

Result of Action

The primary result of the action of this compound is the destruction of targeted cells . By generating reactive oxygen species, it can cause damage to cellular components, leading to cell death . This makes it a valuable tool in photodynamic therapy, where the goal is to selectively destroy diseased cells .

Action Environment

The action of this compound is influenced by several environmental factors. The presence and intensity of light, particularly in the visible and near UV regions, are crucial for its activation . Additionally, the nature of the target cells and the surrounding tissue can affect its efficacy . Finally, the stability of the compound can be influenced by factors such as pH and temperature .

Safety and Hazards

When handling ZN(II) Phthalocyanine tetrasulfonic acid, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

ZN(II) Phthalocyanine tetrasulfonic acid has potential applications in the development of photoactive porous metal organic frameworks (MOFs) due to its broad absorption spectra in the visible and near UV regions, high molar extinction coefficients, and long triplet state lifetimes . It could also be used as a reagent for photodynamic therapy and imaging .

Biochemical Analysis

Biochemical Properties

ZN(II) Phthalocyanine Tetrasulfonic Acid plays a significant role in biochemical reactions. It serves as a photosensitizer for photodynamic therapy, facilitating the treatment of various conditions . Moreover, it acts as a catalyst for both organic and electrochemical reactions

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a photosensitizer. It absorbs light and transfers energy to other molecules, creating a state of excitation within the molecule that can then undergo various reactions

Preparation Methods

Zinc (II) phthalocyanine tetrasulfonic acid can be synthesized using several methods. One common approach involves the acidification of a mixture of zinc oxide and phthalonitrile. Another method includes the reaction of phthalic anhydride with urea and zinc sulfate . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the successful formation of the desired product.

Chemical Reactions Analysis

Zinc (II) phthalocyanine tetrasulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a catalyst in both organic and electrochemical reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Zinc (II) phthalocyanine tetrasulfonic acid is often compared to other similar compounds, such as zinc tetrakis (4-sulfonatophenyl)porphyrin and zinc naphthalocyanine . These compounds share similar photophysical properties, including broad absorption spectra in the visible and near UV regions. zinc (II) phthalocyanine tetrasulfonic acid is unique due to its high thermal and chemical stability, as well as its solubility in water . This makes it particularly suitable for applications in aqueous environments and biomedical research.

Conclusion

Zinc (II) phthalocyanine tetrasulfonic acid is a versatile compound with a wide range of applications in scientific research and industry Its unique properties, including high stability and solubility, make it a valuable tool in fields such as chemistry, biology, medicine, and photovoltaics

Properties

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTYIVNBEJZRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N8O12S4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

898.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes ZnPcS4 a suitable candidate for photodynamic therapy (PDT)?

A: ZnPcS4 exhibits strong absorption in the red region of the visible spectrum, making it sensitive to specific wavelengths of light commonly used in PDT. [] Upon light activation, it generates reactive oxygen species (ROS) that can induce cell death, a key mechanism in PDT for cancer treatment. [, ]

Q2: How does the incorporation of ZnPcS4 into low molecular weight gels (LMWGs) enhance its therapeutic potential?

A: LMWGs provide several advantages for drug delivery. They offer high drug loading capacity, enabling the delivery of a therapeutically effective dose of ZnPcS4 directly to the tumor site. [] This localized delivery, coupled with sustained drug release from the gel, improves bioavailability and minimizes potential side effects. [] Furthermore, incorporating ZnPcS4 into ROS-responsive LMWGs allows for controlled release of the photosensitizer specifically within the tumor microenvironment, where ROS levels are elevated. [, ]

Q3: What innovative drug delivery system has been investigated for improving ZnPcS4 delivery to lung cancer cells?

A: Researchers have explored a multicomponent drug targeting strategy involving the conjugation of ZnPcS4 to pegylated gold nanoparticles (AuNP) and the tumor-associated antibody Cetuximab (Anti-EGFR1 Ab). [] The AuNPs enhance ZnPcS4 solubility and stability, while Cetuximab facilitates targeted delivery to lung cancer cells overexpressing the EGFR1 receptor. [] This approach has shown promising results in improving ZnPcS4 uptake and PDT efficacy in in vitro models. []

Q4: What is the role of temperature in controlling ZnPcS4 release from magnetic mesoporous silica microspheres?

A: ZnPcS4 release can be controlled by encapsulating it within magnetic mesoporous silica microspheres coated with a thermo-sensitive polymer shell composed of P(NIPAM-co-NHMA). [] This polymer exhibits a volume phase-transition temperature (VPTT) above which the drug release rate significantly increases. [] This temperature-dependent release mechanism holds potential for targeted tumor therapy by triggering ZnPcS4 release in response to localized hyperthermia. []

Q5: Has ZnPcS4 shown potential beyond cancer treatment?

A: Yes, research demonstrates ZnPcS4's potential for environmental applications. One study employed chitosan carriers immobilized with ZnPcS4 for the heterogeneous photosensitized oxidation of winery effluents. [] This method effectively reduced chemical oxygen demand (COD) and phenolic content in the effluent, highlighting ZnPcS4's potential in wastewater treatment using sunlight as a sustainable energy source. []

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